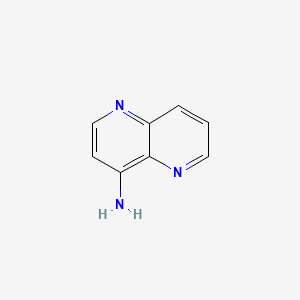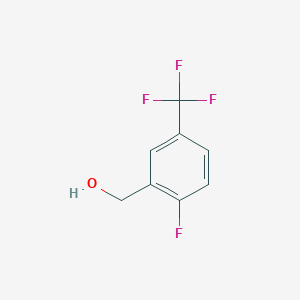![molecular formula C10H6F3NO B1297518 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile CAS No. 27328-86-5](/img/structure/B1297518.png)
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
Descripción general
Descripción
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C10H6F3NO . It is also known by other names such as 3-Trifluoromethylbenzoylacetonitrile and 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE .
Molecular Structure Analysis
The molecular structure of 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is represented by the InChI code1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2 . The compound has a molecular weight of 213.16 g/mol . Physical And Chemical Properties Analysis
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is a solid substance . It has a melting point range of 64 - 66 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Functionalized Ylides : Yavari et al. (2004) demonstrated that 3-oxo-2-phenyl-butanenitrile undergoes a reaction with dialkyl acetylenedicarboxylates in the presence of triphenylphosphine, producing highly-functionalized salt-free ylides in nearly quantitative yields. These ylides exist as a mixture of two geometrical isomers due to restricted rotation around the carbon-carbon partial double bond (Yavari, Islami, Habibi, Tikdari, & Ebrahimi, 2004).
Facile Access to Polysubstituted Bipyrazoles : A study by Dawood, Farag, and Ragab (2004) showed that 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivative reacts with nitrogen nucleophiles to form bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, with structures confirmed via elemental and spectral analyses (Dawood, Farag, & Ragab, 2004).
Applications in Material Science
Synthesis of Phthalocyanines : Aktaş Kamiloğlu et al. (2018) synthesized novel peripherally tetra-substituted phthalocyanines, important for electrochemical technologies, using 3-oxo derivatives. Their study included characterization and electrochemical investigations of these compounds (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018).
Corrosion Inhibition Properties : Fouda, Abdel-Maksoud, and Almetwally (2015) explored the inhibition of corrosion of tin in sodium chloride solutions using propaneitrile derivatives, including 3-oxo derivatives, showing mixed-type inhibitor properties (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or eyes, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPORLBYZLQDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334311 | |
| Record name | 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
CAS RN |
27328-86-5 | |
| Record name | 3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


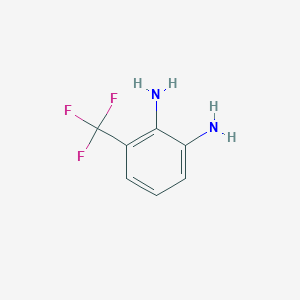
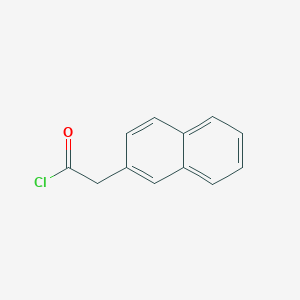
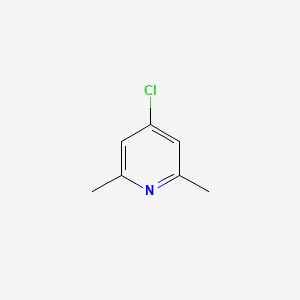
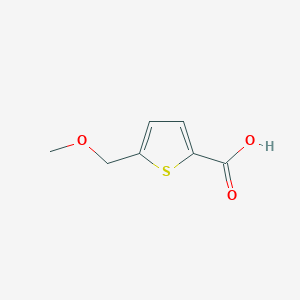
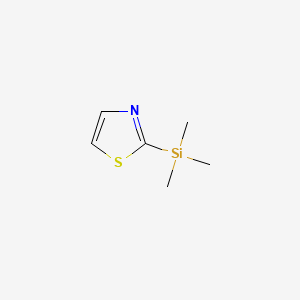
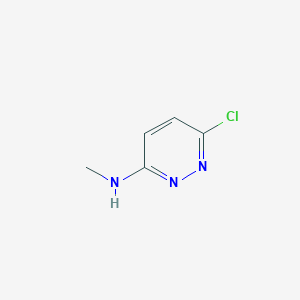
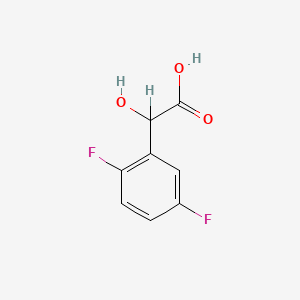
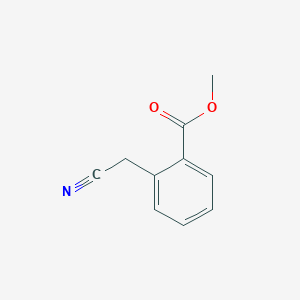
![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)


